2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound belonging to the class of pyrrolopyridines, characterized by its unique bicyclic structure that integrates a pyrrole and pyridine ring. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing protein kinase inhibitors. The presence of a dichloro substituent and a phenylsulfonyl group enhances its biological activity and selectivity.
This compound can be classified under heterocyclic compounds, specifically as a pyrrolopyridine derivative. It has been synthesized and studied in various contexts, particularly in relation to its biological activities and potential therapeutic applications. The synthesis and properties of related compounds have been documented in scientific literature, indicating the relevance of this structural class in drug discovery .
The synthesis of 2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
These methods are adapted from established synthetic routes for pyrrolopyridines, which have been optimized to yield high purity and yield .
The molecular structure of 2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be described as follows:
The compound's three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and electronic properties .
The chemical reactivity of 2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine includes:
For example, reactions with electrophiles such as alkyl halides or acyl chlorides can lead to the formation of new derivatives that may serve different therapeutic purposes .
The mechanism of action for compounds like 2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine primarily involves inhibition of specific protein kinases. This inhibition occurs through:
Studies using molecular docking simulations have shown that modifications in substituents significantly affect binding affinity and selectivity towards various kinases .
Key physical and chemical properties include:
These properties are crucial for assessing the compound's behavior in biological systems and its suitability for pharmaceutical formulations .
The primary applications of 2,6-Dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine include:
The pyrrolo[2,3-b]pyridine system is classified as a bicyclic, electron-deficient heteroaromatic compound characterized by a 6-5 fused ring system. Within this class, structural variations significantly influence physicochemical properties and biological activity:
Table 1: Structural Features and Impacts in Key Pyrrolo[2,3-b]pyridine Derivatives
Compound Modification | Core Structure | Key Structural Features | Primary Biological Impact |
---|---|---|---|
Unsubstituted | 1H-Pyrrolo[2,3-b]pyridine | Free N-H, minimal steric bulk | Base scaffold; poor stability, limited target affinity |
N1-Phenylsulfonyl (e.g., Target Compound) | 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | Bulky planar sulfonamide, blocked N1, enhanced lipophilicity | Improved kinase binding via π-stacking, metabolic stability |
2,6-Dichloro-N1-phenylsulfonyl | Target Compound | Electron-withdrawing chlorines at C2/C6, symmetric substitution | Optimized electronic profile for hinge binding, versatile synthetic handle |
6-Chloro-N1-phenylsulfonyl | Related Compound | Single chlorine at C6, N1-protected | Intermediate reactivity, reduced steric hindrance |
The incorporation of the phenylsulfonyl moiety at N1 transforms the pyrrolo[2,3-b]pyridine scaffold from a simple heterocycle into a potent pharmacophore for protein kinase inhibition, particularly within oncology. This modification serves multiple critical pharmacological functions:
Table 2: Pharmacological Targets of Sulfonyl-Substituted Pyrrolo[2,3-b]pyridine Derivatives
Kinase Target | Biological Context | Exemplary Derivative | Reported Activity | Cellular/Enzymatic Effect |
---|---|---|---|---|
FLT3 (ITD Mutant) | Acute Myeloid Leukemia (AML) | CM5 (Based on core) | IC₅₀: 0.64 µM (MV4-11), 0.75 µM (MOLM-13) | Cell cycle arrest (G0/G1), apoptosis induction |
V600EBRAF | Melanoma, Colorectal Cancer | 34e, 35 (Similar core) | IC₅₀: 0.085 µM, 0.080 µM (Enzyme); Cytotoxic (Panel cell lines) | Potent cytotoxic agent against diverse cancer cell lines |
FGFR1-3 | Breast Cancer, Bladder Cancer | 4h (Analog) | IC₅₀: 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3) | Inhibition of 4T1 cell proliferation, migration, invasion |
MELK | Glioblastoma, Breast Cancer, Melanoma | 16g, 16h (Related) | IC₅₀: 16 nM, 32 nM (Enzyme) | Antiproliferative effects in MELK-dependent cancer cells |
Halogenation, particularly dichloro substitution at C2 and C6, is a strategic modification profoundly impacting the biological activity and synthetic utility of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. The 2,6-dichloro pattern confers distinct advantages:
Table 3: Impact of Chloro-Substitution Patterns on Bioactivity
Substitution Pattern | Electronic Effect | Key Synthetic Advantages | Observed Biological Impact (Compared to Unsubstituted) |
---|---|---|---|
Unsubstituted | Electron-rich core | Limited reactivity | Lower target affinity, higher metabolic clearance |
6-Chloro | Moderate electron withdrawal at C6 | Selective functionalization at C6/C2 possible | Moderate improvement in enzyme inhibition (e.g., IC₅₀ ~µM) |
2,6-Dichloro | Strong electron withdrawal across scaffold | Two sites for sequential SNAr, diverse derivatization | Significantly enhanced potency (IC₅₀ often nM range), improved cellular activity, better metabolic stability |
2-Chloro-6-(Morpholino) | Asymmetric modification | Retains one chlorine; introduces solubilizing moiety | Balanced potency/pharmacokinetics; common in clinical candidates (e.g., BRAF inhibitors) |
The 2,6-dichloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine scaffold exemplifies rational drug design. Its structural features – the electron-deficient dichloroazaindole core and the planar phenylsulfonyl group – synergistically create a versatile platform. This platform allows for interactions with diverse kinase targets (BRAF, FLT3-ITD, FGFR, MELK) through hinge binding, hydrophobic filling, and halogen bonding. Its primary role as a precursor to potent kinase inhibitors underscores its enduring value in anticancer drug discovery. Future research will likely explore further diversification at C3 and C5 positions and investigate novel kinase and non-kinase targets leveraging this privileged structure [3] [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0